

Application Notes and Protocols for Functional Group Transformations of (+)-Apoverbenone

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Compound of Interest

Compound Name: (+)-Apoverbenone

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These application notes provide a detailed overview of key functional group transformations of **(+)-apoverbenone**, a versatile chiral building block. The protocols outlined below are intended to serve as a guide for the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Synthesis of (+)-Apoverbenone from (+)-Nopinone

The preparation of optically pure **(+)-apoverbenone** is a crucial first step for its use in stereoselective synthesis. A common and efficient method involves the sulfenylation-dehydrosulfenylation of (+)-nopinone.

Experimental Protocol: Sulfenylation-Dehydrosulfenylation of (+)-Nopinone[1][2]

Step 1: Phenylsulfenylation of (+)-Nopinone

- To a solution of (+)-nopinone (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF), add a strong base like lithium diisopropylamide (LDA) at -78 °C to generate the enolate.
- Slowly add a solution of diphenyl disulfide (1.1 eq) in THF to the enolate solution.

- Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 3-(phenylthio)nopinone intermediate.

Step 2: Oxidation to Sulfoxide

- Dissolve the 3-(phenylthio)nopinone (1.0 eq) in a mixture of methanol and water.
- Add sodium periodate (NaIO_4) (1.1 eq) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.
- Upon completion, remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude sulfoxide. This often results in a mixture of diastereomers.[\[1\]](#)[\[2\]](#)

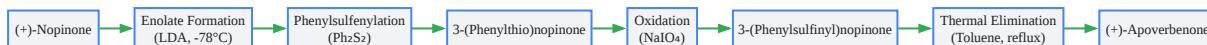
Step 3: Dehydrosulfenylation (Thermal Elimination)

- Dissolve the purified sulfoxide in a high-boiling solvent such as toluene or xylene.
- Heat the solution to reflux. The elimination of phenylsulfenic acid occurs to form the α,β -unsaturated ketone, **(+)-apoverbenone**.
- Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude **(+)-apoverbenone** by column chromatography on silica gel.

Quantitative Data:

Starting Material	Product	Reagents	Overall Yield	Reference
(+)-Nopinone	(+)-Apoverbenone	1. LDA, Ph ₂ S ₂ ; 2. NaIO ₄ ; 3. Toluene, reflux	~63%	[2]

Experimental Workflow



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Caption: Synthesis of **(+)-Apoverbenone**.

Diels-Alder Reactions

(+)-Apoverbenone is an excellent dienophile in Diels-Alder reactions, allowing for the stereoselective synthesis of complex polycyclic structures. The rigid bicyclic framework of apoverbenone leads to high facial selectivity.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene

- In a flame-dried flask under an inert atmosphere, dissolve **(+)-apoverbenone** (1.0 eq) in dry toluene.
- Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ethylaluminum dichloride (EtAlCl₂), at a low temperature (e.g., -78 °C or 0 °C).
- Slowly add a solution of isoprene (1.2-2.0 eq) in dry toluene.
- Stir the reaction mixture at the specified temperature, monitoring its progress by TLC.

- Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting cycloadducts by column chromatography on silica gel.

Quantitative Data for Diels-Alder Reactions:

Diene	Catalyst	Temperatur e (°C)	Yield (%)	Diastereomeric Ratio (endo:exo)	Reference
Isoprene	AlCl ₃	55	70	6:1 (anti-adduct favored)	
Cyclopentadiene	AlCl ₃	55	72	>99:1 (anti-endo adduct)	

Experimental Workflow for Diels-Alder Reaction



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Caption: Diels-Alder Reaction Workflow.

Synthesis of Cannabinoid Precursors via Conjugate Addition

(+)-Apoverbenone serves as a key starting material for the enantioselective synthesis of cannabinoids. The core strategy involves a conjugate addition of an appropriate aryl nucleophile to the enone system of apoverbenone.

Experimental Protocol: Cuprate Addition for Cannabinoid Synthesis[3]

Step 1: Preparation of the Organocuprate Reagent

- Prepare the desired aryl lithium or Grignard reagent from the corresponding aryl halide (e.g., 5-pentyl-1,3-dimethoxybenzene bromide).
- In a separate flask under an inert atmosphere, suspend copper(I) iodide (CuI) in anhydrous THF at a low temperature (e.g., -78 °C).
- Slowly add the organolithium or Grignard reagent (2.0 eq) to the CuI suspension to form the lithium diarylcuprate.

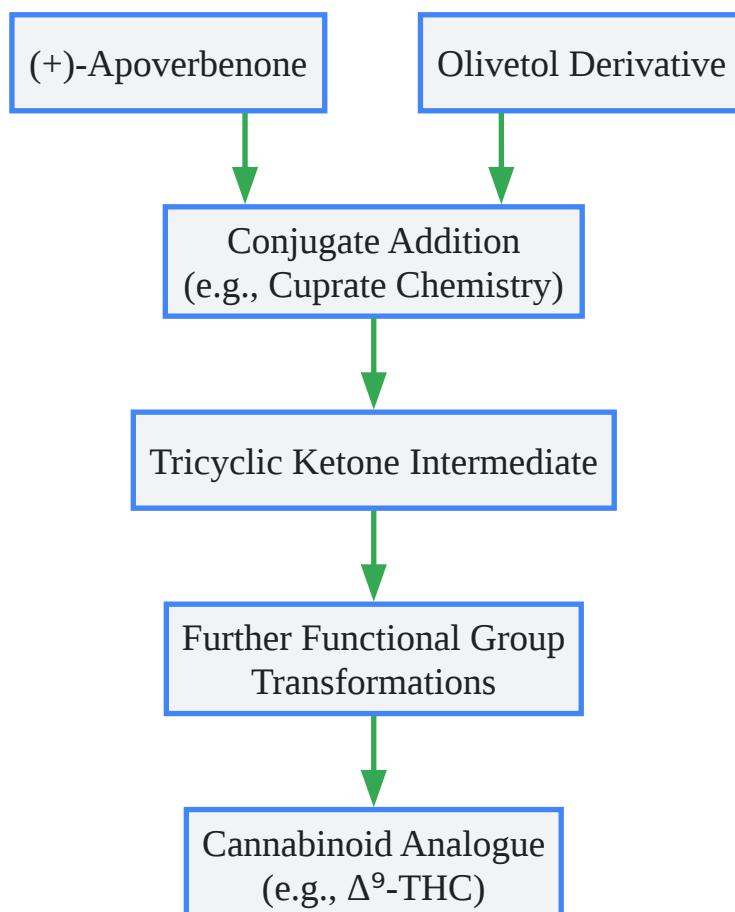
Step 2: Conjugate Addition to **(+)-Apoverbenone**

- Cool a solution of **(+)-apoverbenone** (1.0 eq) in anhydrous THF to -78 °C.
- Slowly add the freshly prepared organocuprate solution to the apoverbenone solution via cannula.
- Stir the reaction mixture at low temperature, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the resulting ketone intermediate by column chromatography. This intermediate can then be further elaborated to various cannabinoid structures.[3]

Quantitative Data:

Aryl Nucleophile	Product Type	Yield (%)	Stereoselectivity	Reference
Olivetol dimethyl ether cuprate	(-)-trans-CBD dimethyl ether precursor	78	High	[3]
[¹³ C ₄]-Olivetol	[¹³ C ₄]- Δ^9 -THC-COOH precursor	72 (Michael addition)	Stereoselective	[4][5]

Logical Relationship in Cannabinoid Synthesis



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Caption: Cannabinoid Synthesis Logic.

Synthesis and Biological Activity of Verbenone Oxime Esters

The carbonyl group of verbenone (a close derivative of apoverbenone) can be transformed into an oxime, which can be further esterified to produce derivatives with interesting biological activities, such as antifungal and herbicidal properties.[6][7][8]

Experimental Protocol: Synthesis of (E)- and (Z)-Verbenone Oxime Esters[6]

Step 1: Oximation of Verbenone

- To a solution of verbenone (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.2 eq) in water.
- Reflux the reaction mixture for 4 hours.
- Remove the solvent under vacuum and dissolve the residue in dichloromethane.
- Wash the organic layer with deionized water and purify by silica gel column chromatography to separate the (Z)- and (E)-verbenone oxime isomers.

Step 2: Esterification of Verbenone Oximes

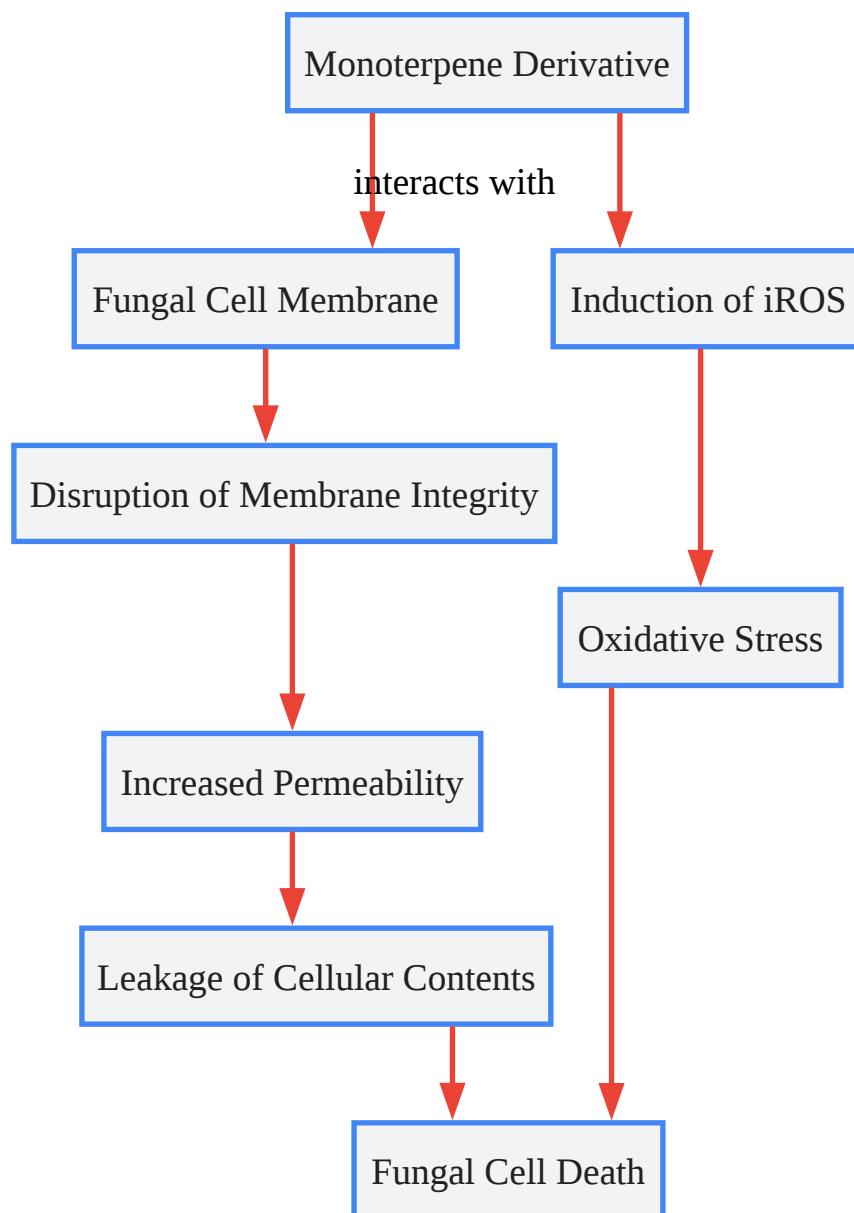
- Under an anhydrous atmosphere, dissolve the separated (Z)- or (E)-verbenone oxime (1.0 eq) in dichloromethane.
- Add triethylamine (a few drops) and cool the solution in an ice-water bath.
- Slowly add the desired acyl chloride (1.1 eq).
- Monitor the reaction by TLC. Upon completion, add deionized water to quench the reaction.
- Separate the organic layer, wash with deionized water, and concentrate in vacuo. The crude product can be purified by column chromatography.

Quantitative Data for Antifungal Activity of a Verbenone Oxime Ester Derivative:

Compound	Fungus	Concentration (µg/mL)	Growth Inhibition (%)	Reference
(E)-4n (R = β -pyridyl)	Alternaria solani	50	92.2	[7][8]
(E)-4n (R = β -pyridyl)	Physalospora piricola	50	80.0	[7][8]
(E)-4n (R = β -pyridyl)	Cercospora arachidicola	50	76.3	[7][8]
Chlorothalonil (Control)	Alternaria solani	50	96.1	[7][8]

Antifungal Mechanism of Action of Monoterpenes

The antifungal activity of monoterpenes and their derivatives is often attributed to their ability to disrupt the fungal cell membrane.[9][10][11][12] This leads to increased membrane permeability, loss of intracellular components, and ultimately, cell death. Some terpenoids also induce the production of intracellular reactive oxygen species (iROS), leading to oxidative stress and cellular damage.[11][12]



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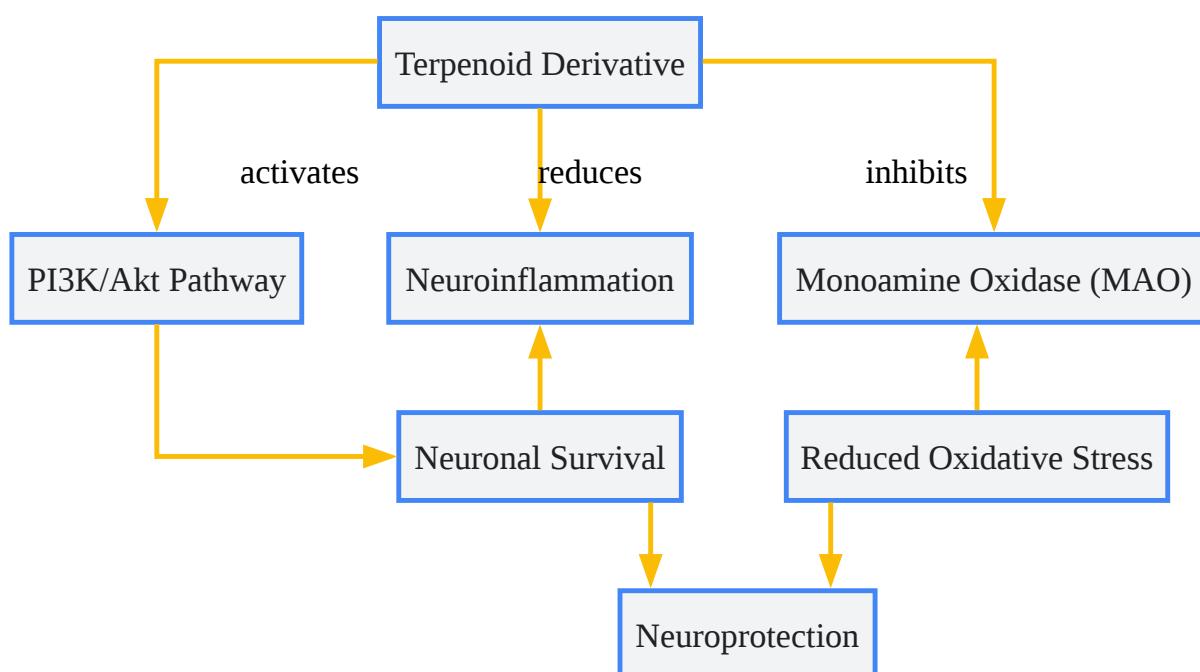
Caption: Antifungal Signaling Pathway.

Neuroprotective Effects of Verbenone Derivatives

Derivatives of verbenone have been shown to possess neuroprotective properties. These effects are often linked to their antioxidant and anti-inflammatory activities, as well as their ability to modulate key signaling pathways involved in neuronal survival.[\[13\]](#)

Signaling Pathways in Terpenoid-Mediated Neuroprotection

Terpenoids can exert neuroprotective effects through various mechanisms, including the modulation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival and proliferation.[13] They can also inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, thereby reducing oxidative stress.[6] Furthermore, some terpenoids can regulate the GABA system and reduce neuroinflammation.[6]



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Caption: Neuroprotective Signaling.

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